molecular formula C6H14N2O B1518275 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine CAS No. 50289-16-2

4-(Aminomethyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B1518275
CAS No.: 50289-16-2
M. Wt: 130.19 g/mol
InChI Key: QASGCEYWUQMUCV-UHFFFAOYSA-N
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Description

4-(Aminomethyl)tetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C6H14N2O It is a derivative of tetrahydropyran, featuring an aminomethyl group attached to the tetrahydropyran ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with tetrahydropyran as the starting material.

  • Reaction Conditions: The aminomethyl group is introduced through amination reactions, which involve the reaction of tetrahydropyran with an appropriate amine source under specific conditions, such as elevated temperatures and the presence of a catalyst.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of reactors capable of handling large volumes and maintaining precise control over reaction parameters.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve the replacement of the aminomethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Reduction typically results in the formation of amines and alcohols.

  • Substitution Products: Substitution reactions can yield a wide range of functionalized derivatives.

Mechanism of Action

Target of Action

It is often used as a reagent in the synthesis of various bioactive compounds . Therefore, the specific targets would depend on the final bioactive compound that it is incorporated into.

Mode of Action

The mode of action of 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine is primarily through its role as a building block in the synthesis of bioactive compounds . It is often used to construct amide bonds or to incorporate its molecular scaffold into bioactive molecular structures .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the bioactive compound it is incorporated into. For instance, it has been used in the synthesis of CC214-2, a selective inhibitor of mTOR kinase, and in the development of pyrazoloquinolines as PDE10A inhibitors for the treatment of schizophrenia .

Result of Action

The molecular and cellular effects of this compound would depend on the bioactive compound it is incorporated into. For instance, as a part of CC214-2, it could inhibit mTOR kinase, affecting cell growth and proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to conditions and needs to be stored under inert gas (nitrogen or Argon) at 2–8 °C . These factors would also influence the synthesis and stability of the final bioactive compound it is incorporated into.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of various organic molecules, including pharmaceuticals and polymers. Biology: It serves as a building block in the construction of biologically active molecules and probes for biological studies. Medicine: Industry: It is utilized in the production of materials with specific chemical and physical properties.

Comparison with Similar Compounds

  • 4-(Aminomethyl)pyridine: This compound is structurally similar but features a pyridine ring instead of tetrahydropyran.

  • 4-(Aminomethyl)piperidine: Another related compound with a piperidine ring, used in similar applications.

Uniqueness: 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine is unique due to its specific structural features, which influence its reactivity and potential applications. Its tetrahydropyran ring provides distinct chemical properties compared to pyridine and piperidine rings.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

4-(aminomethyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-5-6(8)1-3-9-4-2-6/h1-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASGCEYWUQMUCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70656230
Record name 4-(Aminomethyl)oxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50289-16-2
Record name 4-(Aminomethyl)oxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70656230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)oxan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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